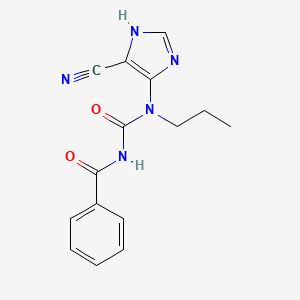![molecular formula C14H14N4O B12947979 4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol is a heterocyclic compound that features a triazolopyridine coreThe presence of the triazolopyridine moiety is known to impart various biological activities, making it a valuable scaffold for drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. This eco-friendly method yields the target compound in a short reaction time with good-to-excellent yields .
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2. More environmentally friendly oxidizers like PIFA and I2/KI can also be used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial application.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NaOCl and MnO2.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenols.
Applications De Recherche Scientifique
4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like JAK1 and JAK2.
Mécanisme D'action
The compound exerts its effects primarily through enzyme inhibition. For instance, it acts as an inhibitor of JAK1 and JAK2, which are involved in various signaling pathways related to cell proliferation and immune response . In cancer research, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, ultimately inducing cell apoptosis and G2/M phase arrest .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused with a triazole ring.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Another isomeric form with a different fusion pattern of the triazole and thiadiazine rings.
Uniqueness
4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its diverse biological activities and potential as a versatile scaffold in drug design.
Propriétés
Formule moléculaire |
C14H14N4O |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
4-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol |
InChI |
InChI=1S/C14H14N4O/c1-8-5-11(6-9(2)13(8)19)10-3-4-12-16-14(15)17-18(12)7-10/h3-7,19H,1-2H3,(H2,15,17) |
Clé InChI |
ZEWDAEBJBUUEFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C2=CN3C(=NC(=N3)N)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)




![Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12947965.png)
